Tert-butyl N-[3-(methylamino)butyl]carbamate physical and chemical properties
Tert-butyl N-[3-(methylamino)butyl]carbamate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
Tert-butyl N-[3-(methylamino)butyl]carbamate, a bifunctional organic molecule, is a valuable building block in modern synthetic chemistry, particularly within the realms of medicinal chemistry and drug discovery. Its structure, featuring a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary methylamine, offers a versatile scaffold for the synthesis of more complex molecules. The strategic placement of these functional groups allows for selective chemical transformations, making it an important intermediate in the development of novel therapeutics and other specialized chemical entities. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, spectral analysis, safety information, and its applications in scientific research.
Introduction
The carbamate functional group is a prominent structural motif in a multitude of approved therapeutic agents, contributing to their chemical stability, membrane permeability, and biological activity. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, enabling chemists to selectively mask amine functionalities while other parts of a molecule are being modified. Tert-butyl N-[3-(methylamino)butyl]carbamate (CAS No. 1782475-64-2) embodies the utility of both these chemical features.
This guide aims to provide researchers and drug development professionals with a detailed technical resource on Tert-butyl N-[3-(methylamino)butyl]carbamate. By consolidating its known properties, outlining a reliable synthetic route, and discussing its potential applications, this document serves as a practical tool for its effective utilization in the laboratory.
Physicochemical Properties
The physical and chemical properties of Tert-butyl N-[3-(methylamino)butyl]carbamate are crucial for its handling, storage, and application in chemical reactions. Below is a summary of its key properties.
| Property | Value | Source/Comment |
| IUPAC Name | tert-butyl N-[3-(methylamino)butyl]carbamate | |
| CAS Number | 1782475-64-2 | [1] |
| EC Number | 832-150-5 | [1] |
| Molecular Formula | C10H22N2O2 | |
| Molecular Weight | 202.30 g/mol | |
| Physical Form | Predicted to be a liquid or low-melting solid at room temperature. | Based on similar compounds. |
| Boiling Point | Predicted to be in the range of 270-290 °C at 760 mmHg. | Based on similar compounds. |
| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, chloroform, and alcohols. | Based on general carbamate properties. |
| pKa | The secondary amine is expected to have a pKa around 10-11. | Based on similar alkylamines. |
Synthesis and Mechanism
The synthesis of Tert-butyl N-[3-(methylamino)butyl]carbamate can be achieved through a selective mono-N-Boc protection of a suitable diamine precursor, followed by N-methylation. A plausible and efficient synthetic route starts from 1,4-diaminobutane.
Synthetic Pathway
The overall synthetic pathway involves two key steps:
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Mono-Boc Protection: Selective protection of one of the primary amino groups of 1,4-diaminobutane using di-tert-butyl dicarbonate (Boc)₂O.
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N-Methylation: Introduction of a methyl group to the remaining primary amine. A subsequent reductive amination is a common and effective method.
Experimental Protocol
Step 1: Synthesis of tert-Butyl (4-aminobutyl)carbamate
This procedure is adapted from established methods for the mono-Boc protection of diamines.
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Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-diaminobutane (5 equivalents) in dichloromethane (DCM, 200 mL). The large excess of the diamine is crucial to minimize the formation of the di-Boc protected by-product.
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Addition of (Boc)₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1 equivalent) in DCM (50 mL) dropwise over a period of 2-3 hours at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the (Boc)₂O is consumed.
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Work-up:
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Concentrate the reaction mixture under reduced pressure.
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To the residue, add water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel to yield tert-butyl (4-aminobutyl)carbamate as a colorless oil or white solid.
Step 2: Synthesis of Tert-butyl N-[3-(methylamino)butyl]carbamate
This procedure employs a standard reductive amination protocol.
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Reaction Setup: In a 250 mL round-bottom flask, dissolve tert-butyl (4-aminobutyl)carbamate (1 equivalent) in DCM (100 mL).
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Imine Formation: Add an aqueous solution of formaldehyde (37 wt. %, 1.1 equivalents) to the solution and stir at room temperature for 1 hour.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
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Work-up:
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford Tert-butyl N-[3-(methylamino)butyl]carbamate.
Spectral Data and Characterization
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group, the butyl chain methylene protons, and the methyl group.
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δ ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.
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δ ~3.10 ppm (multiplet, 2H): The methylene protons adjacent to the carbamate nitrogen (-CH₂-NHBoc).
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δ ~2.50-2.60 ppm (multiplet, 2H): The methylene protons adjacent to the methylamino group (-CH₂-NHCH₃).
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δ ~2.45 ppm (singlet, 3H): The three protons of the N-methyl group (-NH-CH₃).
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δ ~1.50-1.70 ppm (multiplet, 4H): The two central methylene groups of the butyl chain (-CH₂-CH₂-).
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A broad singlet corresponding to the NH proton of the carbamate and a broad singlet for the NH proton of the secondary amine, with chemical shifts that can vary depending on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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δ ~156 ppm: The carbonyl carbon of the carbamate group.
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δ ~79 ppm: The quaternary carbon of the tert-butyl group.
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δ ~40-50 ppm: The methylene carbons of the butyl chain.
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δ ~34 ppm: The carbon of the N-methyl group.
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δ ~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group.
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δ ~25-30 ppm: The central methylene carbons of the butyl chain.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the N-H, C=O, and C-H bonds.
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~3350 cm⁻¹ (broad): N-H stretching vibration of the carbamate and the secondary amine.
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~2970-2860 cm⁻¹: C-H stretching vibrations of the alkyl groups.
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~1680-1700 cm⁻¹ (strong): C=O stretching vibration of the carbamate carbonyl group.
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~1520 cm⁻¹: N-H bending vibration.
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~1160-1250 cm⁻¹: C-N and C-O stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Expected [M+H]⁺: m/z = 203.1754
Applications in Research and Drug Development
Tert-butyl N-[3-(methylamino)butyl]carbamate serves as a versatile building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The differential reactivity of the two nitrogen atoms allows for its use as a linker or scaffold.
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Linker in Bioactive Molecules: The primary amine of the deprotected form can be used to conjugate the molecule to other entities, such as peptides, small molecule drugs, or reporter molecules. The butyl chain provides a flexible spacer.
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Synthesis of Polyamines and Analogues: Polyamines are crucial for cell growth and proliferation, and their analogues are investigated as potential therapeutic agents, especially in oncology. This compound can serve as a key intermediate in the synthesis of such analogues.
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Fragment-Based Drug Discovery: As a small molecule with defined functional groups, it can be used in fragment-based screening to identify new binding motifs for protein targets.
Safety and Handling
Tert-butyl N-[3-(methylamino)butyl]carbamate is classified with several hazards and should be handled with appropriate care in a laboratory setting.[1]
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Hazard Classifications:
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Precautionary Measures:
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Wear protective gloves, clothing, and eye/face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Storage:
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Store in a well-ventilated place. Keep container tightly closed.
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Store locked up.
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Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
Tert-butyl N-[3-(methylamino)butyl]carbamate is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its bifunctional nature, conferred by the Boc-protected primary amine and the secondary methylamine, allows for a wide range of chemical modifications. This technical guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of its potential applications, serving as a useful resource for researchers in the field.
References
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tert-butyl N-[3-(methylamino)butyl]carbamate — Chemical Substance Information. NextSDS. [Link]
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tert-butyl N-(3-(methylamino)propyl)carbamate | C9H20N2O2 | CID 11309987. PubChem. [Link]
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2 - Supporting Information. [Link]
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Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [Link]
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tert-butyl N-[3-(methylamino)butyl]carbamate — Chemical Substance Information. NextSDS. [Link]
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tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 | CID 2756543. PubChem. [Link]
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Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
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Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
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Why does my synthesized BOC-1,4-diaminobutane (Nlys) crystallize (solidify)? ResearchGate. [Link]
